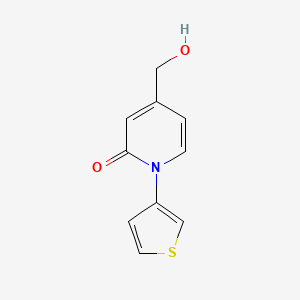
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and keto functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a keto acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazoles: These compounds share a similar heterocyclic structure and are used in various chemical and biological applications.
Imidazoles: Another class of heterocyclic compounds with broad applications in medicine and industry.
Indoles: Known for their biological activity and use in drug development.
Uniqueness
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Eigenschaften
Molekularformel |
C15H17NO5 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
benzyl 5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
InChI-Schlüssel |
RPKGMGRUAUKSLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8497344.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl]phenyl]-](/img/structure/B8497352.png)
![5H-Imidazo[2,1-a]isoindole-2-carbaldehyde](/img/structure/B8497358.png)


![4-[(N-Methyl)benzyloxycarbonylaminomethyl]-1-Boc-piperidine](/img/structure/B8497383.png)






